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Compound of Interest

Compound Name: LNP Lipid-182

Cat. No.: B13360903 Get Quote

Topic: Utilizing Lipid Nanoparticles (LNPs) for In Vivo Gene Editing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction
Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the in vivo delivery

of gene-editing payloads, such as CRISPR-Cas9 systems.[1][2] Their success is underscored

by their role in mRNA-based COVID-19 vaccines, which has demonstrated their safety and

efficacy for nucleic acid delivery.[3][4][5][6] LNPs are typically composed of four key lipid

components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper

phospholipid.[7][8] The ionizable lipid is crucial for encapsulating the negatively charged nucleic

acid cargo and facilitating its release into the cytoplasm.[7][9][10] This document provides a

detailed overview of the application of a representative LNP system for in vivo gene editing,

including formulation protocols, experimental workflows, and expected outcomes. While

specific data for "LNP Lipid-182" is not publicly available, this document outlines a

comprehensive approach based on well-documented LNP formulations used in recent

successful in vivo gene editing studies.

LNP Composition and Formulation
The precise composition of an LNP formulation is critical for its stability, delivery efficiency, and

tissue tropism.[11] The molar ratios of the lipid components are carefully optimized to achieve
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desired physicochemical properties, including particle size, surface charge, and encapsulation

efficiency.[11][12]

Table 1: Representative LNP Formulation for In Vivo Gene Editing

Component Example Lipid Molar Ratio (%) Key Function

Ionizable Cationic

Lipid

DLin-MC3-DMA, SM-

102, or proprietary

lipids

40-50

Encapsulates nucleic

acids and facilitates

endosomal escape.[7]

[10]

Helper Lipid

1,2-distearoyl-sn-

glycero-3-

phosphocholine

(DSPC)

10-20

Provides structural

stability to the

nanoparticle.[7][9]

Cholesterol - 38-48

Enhances LNP

stability and promotes

membrane fusion.[7]

[9]

PEGylated Lipid DMG-PEG 2000 1-2

Increases circulation

time and prevents

aggregation.[7][9]

Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled

size and high encapsulation efficiency.[13]

Materials:

Ionizable lipid, DSPC, Cholesterol, and PEG-lipid dissolved in ethanol.

mRNA (e.g., Cas9 mRNA) and single-guide RNA (sgRNA) dissolved in an aqueous buffer

(e.g., citrate buffer, pH 3.0).
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Microfluidic mixing device (e.g., NanoAssemblr).

Syringe pumps.

Dialysis cassettes (10 kDa MWCO).

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

Prepare Lipid Solution: Mix the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at

the desired molar ratios to create the organic phase.

Prepare Nucleic Acid Solution: Dissolve the Cas9 mRNA and sgRNA in the aqueous buffer to

create the aqueous phase.

Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate

syringes and place them on the syringe pumps connected to the microfluidic mixing device.

Mixing: Pump the two solutions through the microfluidic device at a defined flow rate ratio

(e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly

of LNPs encapsulating the nucleic acids.

Dialysis: Collect the resulting LNP solution and dialyze it against PBS overnight at 4°C to

remove the ethanol and exchange the buffer.

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm

filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Analysis in a
Mouse Model
This protocol describes the intravenous administration of LNPs for liver-targeted gene editing in

a mouse model.

Materials:
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LNP-encapsulated Cas9 mRNA and sgRNA targeting a specific gene (e.g., Transthyretin -

TTR).

C57BL/6 mice (or a relevant disease model).

Insulin syringes for intravenous injection.

Anesthesia (e.g., isoflurane).

Blood collection tubes.

Tissue collection tools.

Reagents for DNA extraction, PCR, and sequencing.

Reagents for protein analysis (e.g., ELISA).

Procedure:

Dosing: Dilute the LNP formulation in sterile PBS to the desired concentration. A typical dose

for liver-targeted gene editing is in the range of 0.5-1.5 mg/kg of total RNA.

Administration: Administer the LNP solution to the mice via a single intravenous (IV) injection

into the tail vein.

Monitoring: Monitor the animals for any adverse effects.

Sample Collection: At a predetermined time point (e.g., 7-14 days post-injection), collect

blood samples via cardiac puncture under terminal anesthesia. Perfuse the animals with

PBS and collect the liver and other relevant tissues.

Analysis of Gene Editing:

Genomic DNA Analysis: Extract genomic DNA from the liver tissue. Use PCR to amplify

the target genomic region and analyze the editing efficiency using Sanger sequencing or

next-generation sequencing (NGS) to quantify insertions and deletions (indels).
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Protein Level Analysis: Measure the serum levels of the target protein (e.g., TTR) using an

ELISA kit to determine the functional consequence of the gene editing.

Safety Assessment:

Liver Toxicity: Measure the levels of liver enzymes (ALT and AST) in the serum.

Histopathology: Perform H&E staining on liver sections to assess for any tissue damage.

Off-target Analysis: Use computational tools to predict potential off-target sites and

perform targeted sequencing to assess off-target editing.

Data Presentation
Table 2: Example In Vivo Gene Editing Efficiency of an LNP System Targeting the Liver

Treatment Group Dose (mg/kg RNA)
TTR Gene Editing
in Liver (%)

Serum TTR
Reduction (%)

Control (PBS) - 0 0

LNP-Cas9/sgRNA 1.0 ~60 ~90

Note: These are representative values based on published studies and will vary depending on

the specific LNP formulation, target gene, and animal model.

Visualization of Key Processes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13360903#using-lnp-lipid-182-for-in-vivo-gene-
editing-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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